2-Amino Edoxaban Methanesulfonate is a compound derived from Edoxaban, a direct factor Xa inhibitor used as an anticoagulant medication. Edoxaban is marketed under various brand names, including Lixiana and Savaysa, and is primarily utilized to prevent and treat thrombotic diseases such as deep vein thrombosis and pulmonary embolism. The methanesulfonate salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Edoxaban was developed by Daiichi Sankyo and received approval in Japan in 2011, followed by approvals in the United States and the European Union in subsequent years. The synthesis of 2-Amino Edoxaban Methanesulfonate involves the modification of Edoxaban to improve its pharmacological properties.
2-Amino Edoxaban Methanesulfonate falls under the category of anticoagulants and is classified as a direct factor Xa inhibitor. It is recognized for its role in managing conditions related to abnormal blood clotting.
The synthesis of 2-Amino Edoxaban Methanesulfonate typically involves several steps:
The synthesis may utilize various solvents such as acetonitrile or ethyl acetate, along with bases like sodium hydroxide or potassium hydroxide to facilitate reactions. The choice of solvent and conditions significantly impacts yield and purity.
The molecular formula of 2-Amino Edoxaban Methanesulfonate can be derived from that of Edoxaban, which is . The addition of the methanesulfonate group modifies its structure, enhancing its solubility profile.
The primary chemical reaction involved in synthesizing 2-Amino Edoxaban Methanesulfonate is the formation of a salt through acid-base neutralization:
This reaction typically requires controlled conditions to ensure complete conversion and minimize side reactions. Monitoring pH levels during synthesis is crucial for optimal yield.
2-Amino Edoxaban Methanesulfonate acts as a selective inhibitor of factor Xa in the coagulation cascade. By inhibiting this enzyme, it prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
2-Amino Edoxaban Methanesulfonate is primarily used in clinical settings for:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2